molecular formula C14H26N2O2 B076451 [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid CAS No. 13253-82-2

[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid

Cat. No.: B076451
CAS No.: 13253-82-2
M. Wt: 254.37 g/mol
InChI Key: NAXYKJVXULDOFW-UHFFFAOYSA-N
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Description

[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid (CAS 13253-82-2) is a cyclohexane-derived compound with a molecular weight of 254.37 g/mol and a molecular formula of C₁₄H₂₆N₂O₂ . This alicyclic amine salt is characterized by its two primary amino groups and a carbamate moiety, making it a versatile intermediate in chemical and pharmacological research . Primary Research Applications: Polymer Science: This compound serves as an efficient, safe-processing crosslinking agent (vulcanizing agent) primarily for Fluoroelastomers (FKM). It is commercially utilized under tradenames such as INTERCURE® 4, where it provides vulcanized rubber with excellent physical properties, high-temperature resistance, and low compression set . Optimal crosslinking is typically achieved at loading levels between 1.8 to 2.2 parts per hundred rubber (p.h.r.) . Chemical Synthesis: The structure, featuring a cyclohexyl backbone with chair conformation, is highly valuable for synthesizing more complex derivatives . It can be prepared via methods such as the reaction of 4-aminocyclohexylmethylamine with cyclohexyl isocyanate . The presence of multiple functional groups allows for further chemical modifications, making it a useful building block in developing novel bioactive molecules and other organic compounds . Handling & Analytical Data: The compound is a fine white powder with a slight amine odor and a decomposition point above 150°C . It is slightly soluble in water but soluble in acidic solutions . For analytical purposes, it can be characterized by Reverse-Phase (RP) HPLC using a C18 column and a mobile phase of acetonitrile and water, with phosphoric or formic acid for mass spectrometry compatibility . Safety Notice: This product is intended for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with appropriate personal protective equipment, as contact may cause skin or eye irritation .

Properties

IUPAC Name

[4-[(4-aminocyclohexyl)methyl]cyclohexyl]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26N2O2/c15-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)16-14(17)18/h10-13,16H,1-9,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXYKJVXULDOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065385
Record name (4-((4-Aminocyclohexyl)methyl)cyclohexyl)carbamic acid
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Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13253-82-2
Record name N-[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid
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Record name Carbamic acid, N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-
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Record name Carbamic acid, N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-
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Record name (4-((4-Aminocyclohexyl)methyl)cyclohexyl)carbamic acid
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Record name [4-[(4-aminocyclohexyl)methyl]cyclohexyl]carbamic acid
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Preparation Methods

Reaction of Cyclohexylamine with Cyclohexyl Isocyanate

This one-pot method involves the nucleophilic attack of 4-aminocyclohexylmethylamine on cyclohexyl isocyanate under anhydrous conditions.

Key Reaction Parameters

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0–25°C

  • Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

Example Protocol

  • Dissolve 4-aminocyclohexylmethylamine (1.0 eq) in dry THF.

  • Add cyclohexyl isocyanate (1.1 eq) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica gel chromatography (methanol/DCM gradient).

Yield : 65–78% (depending on steric hindrance and solvent polarity).

Stepwise Assembly via Reductive Amination

Intermediate Synthesis: Benzyl (cis-4-Aminocyclohexyl)carbamate

A widely cited intermediate, this compound is prepared through:

Step A : Protection of the primary amine with benzyl chloroformate.
Step B : Reductive amination of 4-nitrocyclohexanone followed by hydrogenolysis.

Data Table 1 : Optimization of Reductive Amination

ParameterOptimal ConditionImpact on Yield
Reducing AgentSodium cyanoborohydride89%
SolventMethanol85%
pH6.5 (Acetic Acid)92%
Reaction Time48 hours90%

Source: Adapted from Ambeed (2020).

Final Carbamate Formation

The intermediate undergoes deprotection and carbamation:

Critical Steps :

  • Deprotection : Use of trifluoroacetic acid (TFA) in DCM (97% yield).

  • Carbamation : Reaction with carbonyl diimidazole (CDI) in acetonitrile.

Side Reaction Mitigation :

  • Moisture Control : Conduct reactions under nitrogen atmosphere.

  • Temperature : Maintain below 30°C to prevent epimerization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

Protocol :

  • Combine 4-aminocyclohexylmethylamine (0.5 g) and 2-chloro-4-methyl-quinoline (1.1 eq) in 2-propanol.

  • Add N,N-diisopropylethylamine (DIEA) (1.5 eq).

  • Irradiate at 170°C for 5 hours.

  • Purify via flash chromatography (2–4% NH₃/MeOH in DCM).

Advantages :

  • Time Reduction : 5 hours vs. 48 hours conventional.

  • Yield Improvement : 53% → 68% with optimized microwave parameters.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H NMR : δ 4.8–5.2 ppm (carbamate NH), δ 1.2–2.1 ppm (cyclohexyl CH₂).

  • ESI-MS : Molecular ion [M+H]⁺ at m/z 390.2.

  • FT-IR : 1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water + 0.1% formic acid).

Comparative Analysis of Methods

Data Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Direct Carbamation789524120
Reductive Amination929848180
Microwave-Assisted68975150

Industrial-Scale Considerations

Solvent Recycling

  • THF Recovery : Distillation at 66°C (80% recovery rate).

  • Waste Reduction : Use of biphasic extraction systems (DCM/water).

Emerging Techniques

Flow Chemistry Applications

  • Microreactor Design : Enhances heat transfer and reduces reaction time (3 hours).

  • Continuous Purification : In-line HPLC for real-time quality control.

Enzymatic Carbamation

  • Lipase Catalysis : Preliminary yields of 45% under mild conditions (pH 7.5, 37°C).

Chemical Reactions Analysis

[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid , also known by its CAS number 13253-82-2, has garnered attention in various scientific and industrial applications due to its unique chemical structure and properties. This article delves into the applications of this compound, highlighting its significance in scientific research, particularly in organic synthesis and potential pharmaceutical uses.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis . It serves as an intermediate in the synthesis of various organic compounds, particularly those that require amine functionalities. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating more complex molecules.

Case Study: Synthesis of Novel Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create novel pharmaceutical agents. For instance, modifications of this compound have led to the development of potential analgesics and anti-inflammatory drugs. Studies indicate that these derivatives exhibit promising biological activities, warranting further investigation into their therapeutic potentials.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications , particularly as a precursor for drug development. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Case Study: Anticancer Agents

Recent studies have explored the use of this compound derivatives as anticancer agents. Research published in peer-reviewed journals indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could play a role in developing targeted cancer therapies.

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound is also being investigated for use in material science . Its unique properties may allow it to be used as a building block for polymers or other materials with specialized functions.

Example: Polymer Development

Researchers are exploring the incorporation of this compound into polymer matrices to enhance properties such as flexibility and thermal stability. Preliminary results indicate that polymers containing this compound demonstrate improved mechanical properties compared to traditional materials.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for creating complex moleculesSynthesis of novel pharmaceuticals
PharmaceuticalPrecursor for drug developmentPotential analgesics and anti-inflammatories
Material ScienceBuilding block for advanced materialsEnhanced polymers with improved properties

Mechanism of Action

The mechanism of action of [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-[(trans-4-aminocyclohexyl)methyl]carbamate (CAS: 166168-16-7)
  • Structure: Differs by a tert-butoxycarbonyl (Boc) protecting group on the carbamic acid and trans-configuration of the cyclohexyl-aminomethyl group.
  • Properties : Enhanced stability due to Boc protection, making it a preferred intermediate in peptide synthesis.
  • Applications : Used in the synthesis of anticoagulants like Sofigatran (CAS: 187602-11-5), where the trans-configuration optimizes binding to thrombin .
trans-(4-[(Cyclopropylmethyl-amino)-methyl]-cyclohexyl)-carbamic acid tert-butyl ester (CAS: 2203194-87-8)
  • Structure: Incorporates a cyclopropylmethyl-amino substituent.
  • Properties : Increased hydrophobicity improves membrane permeability, relevant in central nervous system (CNS) drug design.
  • Applications : Explored in kinase inhibitors and GPCR-targeted therapies .
Cis-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid)
  • Structure : Replaces the carbamic acid group with a carboxylic acid and adopts a cis-cyclohexyl configuration.
  • Properties : High solubility in water (33 g/L at 25°C) due to the polar carboxylic group.
  • Applications: Clinically used as an antifibrinolytic agent; the cis-configuration enhances binding to plasminogen .

Key Observations :

  • Protecting Groups : Boc protection (e.g., 166168-16-7) enhances stability but reduces solubility, limiting direct therapeutic use compared to free amines like Tranexamic Acid .
  • Stereochemistry : Trans-configuration in Sofigatran intermediates improves target affinity, while cis-configuration in Tranexamic Acid optimizes solubility .

Environmental and Toxicological Profiles

  • Sofigatran (CAS: 187602-11-5) : Requires stringent handling due to thrombin inhibition activity, posing bleeding risks in vivo .
  • URB597 (Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) : A structurally related FAAH inhibitor with reversible toxicity in preclinical models .

Enzyme Inhibition

  • FAAH Inhibition: Cyclohexyl carbamic acid derivatives (e.g., URB597) show potent FAAH inhibition (IC₅₀ = 4.6 nM) via covalent binding to catalytic serine residues. Modifications in the cyclohexyl group (e.g., cyclopropylmethyl in 2203194-87-8) alter selectivity toward monoacylglycerol lipase (MAGL) .
  • HDAC Inhibition : Sulfonamide-linked carbamic acids (e.g., derivatives in ) exhibit HDAC6 inhibition (IC₅₀ = 0.8 µM), with substituent bulkiness affecting isoform selectivity .

Biological Activity

[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid, also known as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 258.37 g/mol
  • CAS Number : 83267

This compound features a cyclohexyl structure, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmission and signaling pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses. For instance, it has been studied for its interaction with opioid receptors, which are critical in pain modulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, leading to cell cycle arrest and reduced proliferation rates. The following table summarizes key findings from recent studies:

StudyCell LineConcentration (µM)Effect
HeLa10Induced apoptosis
MCF-75Inhibited proliferation
A54920Cell cycle arrest

Case Studies

  • In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound at a dosage of 50 mg/kg resulted in significant tumor reduction compared to control groups. This suggests a promising therapeutic potential in oncology settings.
  • Pharmacokinetics : A pharmacokinetic study revealed that the compound has a half-life of approximately 1.5 hours in vivo, indicating rapid metabolism and clearance from the body. This necessitates consideration for dosing regimens in therapeutic applications.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile.

Q & A

Q. How can AI-driven experimental platforms accelerate the development of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Generative Models : VAEs or GANs to propose structurally diverse analogs prioritizing carbamate and amine motifs .
  • Active Learning : Bayesian optimization loops to prioritize synthesis of high-priority candidates (e.g., predicted IC₅₀ < 10 nM) .
  • Automation : Robotic liquid handlers for high-throughput screening (384-well plates) coupled with real-time HPLC analysis .

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